Product packaging for 14-O-Acetylbrowniine(Cat. No.:)

14-O-Acetylbrowniine

Cat. No.: B1220020
M. Wt: 509.6 g/mol
InChI Key: BQMFTYVYHRJVMQ-VEUWJJFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-O-Acetylbrowniine is a C 19 -diterpenoid alkaloid, a class of structurally complex natural products known for their broad range of pharmacological activities . This compound has been isolated from the whole herb of Delphinium grandiflorum L., a plant used in traditional medicine . Diterpenoid alkaloids as a chemical family are under investigation for their potential biological effects, which may include anti-inflammatory and analgesic activities, although the specific profile for this compound is still being characterized . Researchers value this compound as a chemical standard for the identification and quantification of diterpenoid alkaloids in plant extracts and biological samples. It also serves as a key intermediate in the semi-synthesis of novel alkaloid derivatives for structure-activity relationship (SAR) studies, helping to explore new chemical space for drug discovery . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO8 B1220020 14-O-Acetylbrowniine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

InChI

InChI=1S/C27H43NO8/c1-7-28-12-24(13-32-3)9-8-18(34-5)26-16-10-15-17(33-4)11-25(30,19(16)20(15)36-14(2)29)27(31,23(26)28)22(35-6)21(24)26/h15-23,30-31H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23?,24+,25-,26+,27-/m1/s1

InChI Key

BQMFTYVYHRJVMQ-VEUWJJFUSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 14 O Acetylbrowniine

Botanical Sources and Geographic Distribution

14-O-Acetylbrowniine has been identified in various species within the Aconitum, Delphinium, and Consolida genera of the Ranunculaceae family. These plants are distributed across different geographical regions, primarily in the Northern Hemisphere.

The genus Aconitum, commonly known as monkshood or wolfsbane, comprises over 250 species of flowering plants. wikipedia.org These herbaceous perennials are predominantly found in the mountainous regions of the Northern Hemisphere. wikipedia.org

One notable source of this compound is Aconitum yesoense var. macroyesoense. nih.govmdpi.comsemanticscholar.org This plant is native to the Jozankei district of Hokkaido, Japan. nih.gov Research has confirmed the presence of this compound in the roots of this particular Aconitum variety. nih.govmdpi.comsemanticscholar.org

The genus Delphinium, commonly referred to as larkspur, is another significant source of this compound.

Delphinium andersonii : This species of low larkspur is found in the western United States. researchgate.net While detailed alkaloid profiling is ongoing, related diterpenoid alkaloids are known to be present. nps.gov

Delphinium geyeri : Known as plains or foothills larkspur, D. geyeri grows mainly in Wyoming, with significant populations in northern Colorado and northeastern Utah. wikipedia.org It is recognized for containing a variety of alkaloids, including this compound. researchgate.netwikipedia.orgresearchgate.net The relative abundance of this compound was notably high in a collection from CSU, Colorado. oup.com

Delphinium oreophilum : This species is another confirmed source of this compound. naturalproducts.netrsc.orgresearchgate.netcolab.ws

The genus Consolida is closely related to Delphinium and is also known to contain diterpenoid alkaloids. The aerial parts of Consolida ambigua, previously known as Delphinium ajacis, are rich in alkaloids, including this compound. ias.ac.inresearchgate.netresearchgate.net

Table 1: Botanical Sources of this compound

GenusSpeciesCommon NameGeographic DistributionPlant Part
AconitumA. yesoense var. macroyesoense-Hokkaido, Japan nih.govRoots nih.govmdpi.comsemanticscholar.org
DelphiniumD. geyeriPlains Larkspur, Foothills LarkspurWyoming, Colorado, Utah (USA) wikipedia.orgWhole Plant researchgate.netwikipedia.orgresearchgate.net
DelphiniumD. oreophilum--Aerial Parts, Roots researchgate.net
ConsolidaC. ambigua--Aerial Parts, Seeds ias.ac.inresearchgate.netresearchgate.net

Strategies for Extraction of Diterpenoid Alkaloids from Plant Matrices

The extraction of diterpenoid alkaloids like this compound from plant materials is the initial critical step for their isolation and study. This process typically involves separating the desired compounds from the complex plant matrix.

Traditional solvent-based methods are widely employed for the extraction of diterpenoid alkaloids. The choice of solvent is crucial and depends on the polarity of the target compounds. nih.gov

Maceration : This simple technique involves soaking the plant material (often powdered) in a chosen solvent in a closed container for an extended period with periodic agitation. oleumdietetica.esnih.gov It is particularly suitable for thermolabile compounds as it is conducted at room temperature. oleumdietetica.es

Percolation : In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column. nih.govbohrium.com This continuous process can be more efficient than maceration. For example, the air-dried and crushed roots of Aconitum episcopale were percolated with ethanol (B145695) to extract total alkaloids. bohrium.com

A common general procedure for alkaloid extraction involves an acid-base extraction. The powdered plant material is first extracted with an acidified solvent (e.g., ethanol with HCl). scielo.brmdpi.com The resulting extract is then made alkaline (e.g., with NH₃-water) and subsequently extracted with an organic solvent like chloroform (B151607) to isolate the crude alkaloids. scielo.brmdpi.com

Modern extraction techniques offer advantages such as reduced solvent consumption and shorter extraction times. nih.goveurekabiomedical.com

Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction, PLE utilizes solvents at elevated temperatures and pressures. nih.gov These conditions keep the solvent in a liquid state above its boiling point, which enhances the solubility and diffusion rate of the target compounds, leading to a more efficient extraction. nih.gov This method has been successfully applied to extract various natural products, although its application for thermolabile compounds requires careful optimization of temperature and extraction time. nih.gov

Following initial extraction, further purification is typically achieved through various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, to isolate individual alkaloids like this compound. researchgate.netnih.gov

Chromatographic and Separation Techniques for Isolation and Purification

The isolation of this compound from crude plant extracts is a complex process that relies on a combination of chromatographic techniques. These methods separate the compound from a multitude of other structurally similar alkaloids and plant metabolites.

Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound. column-chromatography.com This method separates compounds based on their differential adsorption to a solid stationary phase, typically silica gel, and their solubility in a liquid mobile phase. chemistryviews.orgmiamioh.edu The polarity of the solvents used as the mobile phase is critical and is often adjusted throughout the separation process to effectively elute compounds with varying polarities. chemistryviews.orgcup.edu.cn

In the isolation of alkaloids from Delphinium and Aconitum species, column chromatography is an indispensable step. cup.edu.cnbiotech-asia.org For instance, crude extracts are often subjected to silica gel column chromatography, with elution gradients typically starting with non-polar solvents and gradually increasing in polarity. This allows for the separation of broad fractions of compounds, which can then be further purified.

A typical column chromatography process for isolating diterpenoid alkaloids involves:

Packing the column: A glass column is packed with a slurry of silica gel in a non-polar solvent. miamioh.edu

Loading the sample: The crude plant extract, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel bed. miamioh.edu

Elution: A sequence of solvents or solvent mixtures with increasing polarity is passed through the column. Fractions are collected at the outlet of the column. miamioh.edu

Monitoring: The composition of the collected fractions is monitored using techniques like Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound. chemistryviews.org

Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid partition chromatography technique that has proven effective in the separation of complex mixtures of alkaloids. wikipedia.orgnih.gov Introduced in 1970, DCCC operates without a solid support matrix, thereby avoiding irreversible adsorption and decomposition of sensitive compounds. wikipedia.orgresearchgate.net The separation is based on the partitioning of solutes between two immiscible liquid phases. wikipedia.org

The apparatus consists of multiple vertical glass columns connected in series. One liquid phase serves as the stationary phase, while the other, the mobile phase, is passed through the column in the form of droplets. wikipedia.org The separation of alkaloids using DCCC can be significantly influenced by the pH of the solvent system and the formation of ion pairs. thieme-connect.comnih.gov For instance, using pH gradients can effectively separate various alkaloids. thieme-connect.comnih.gov

A study on the minor alkaloidal constituents of Delphinium andersonii utilized DCCC for the separation, leading to the isolation of a new polar diterpenoid alkaloid. ias.ac.in This highlights the utility of DCCC in resolving complex alkaloid mixtures found in Delphinium species, which are known sources of this compound. ias.ac.in

A significant challenge in the isolation of this compound is the presence of numerous structurally similar diterpenoid alkaloids in the source plants. researchgate.netbiorxiv.org This high degree of structural similarity makes the process of dereplication—the rapid identification of known compounds—particularly difficult. researchgate.netnih.gov

Genera such as Aconitum and Delphinium are rich sources of these alkaloids, and their complex chemical profiles often lead to overlapping signals in analytical techniques like NMR, creating ambiguities. researchgate.net Traditional isolation and identification processes can be inefficient due to the repeated isolation of known compounds.

To address this, modern dereplication strategies are being developed. One such approach is a 2D NMR-based strategy that uses pattern recognition of specific Heteronuclear Multiple Bond Correlation (HMBC) signals. researchgate.net This method utilizes diagnostic signals in the HMBC spectra of C19-diterpenoid alkaloids to indicate structural categories, facilitating faster identification of known compounds and highlighting novel ones. researchgate.net Such in-silico tools and advanced analytical methods are crucial for streamlining the discovery and isolation of specific alkaloids like this compound from complex natural mixtures. researchgate.netnih.gov

Comprehensive Alkaloid Profiling of Source Plants to Identify this compound Content

Comprehensive alkaloid profiling of source plants is essential to understand the chemical diversity and to identify the presence and relative abundance of specific compounds like this compound. Delphinium species, in particular, are known to contain a wide array of diterpenoid alkaloids. researchgate.net

Studies on various Delphinium species have led to the identification of this compound alongside other known alkaloids. For example, it has been isolated from Delphinium pentagynum, Delphinium andersonii, and Delphinium oreophilum. ias.ac.inresearchgate.netresearchgate.netcolab.ws It has also been reported in species of the genus Consolida, which is closely related to Delphinium. rsc.org

Research has shown that the alkaloid composition can vary significantly between different species and even between different collections of the same species. oup.com For instance, a study on six different collections of larkspur (Delphinium spp.) revealed unique alkaloid profiles for each, with one collection of D. geyeri showing a greater relative abundance of 14-acetylbrowniine. oup.com This variability underscores the importance of detailed chemical analysis of the specific plant material being investigated.

The following table summarizes the natural occurrence of this compound in various plant species as reported in scientific literature.

Plant SpeciesFamilyReference(s)
Consolida ambiguaRanunculaceae researchgate.net
Delphinium andersoniiRanunculaceae ias.ac.in
Delphinium browniiRanunculaceae chemistry-chemists.com
Delphinium oreophilumRanunculaceae researchgate.netcolab.wschemistry-chemists.com
Delphinium pentagynumRanunculaceae researchgate.net
Delphinium geyeriRanunculaceae oup.com
Unspecified Delphinium sp.Ranunculaceae gazi.edu.tr
Delphinium liangshanenseRanunculaceae researchgate.net

This detailed profiling not only confirms the presence of this compound but also provides crucial information on its co-occurring alkaloids, which is vital for designing effective isolation and purification strategies.

Structural Elucidation and Stereochemical Characterization of 14 O Acetylbrowniine

Application of Advanced Spectroscopic Techniques

The identification and structural confirmation of 14-O-Acetylbrowniine are primarily achieved through a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing information about the chemical environment of atomic nuclei, particularly protons and carbon atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Carbon and Proton Environments

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental for mapping the proton and carbon skeletons of this compound. ¹H NMR spectra reveal the number of chemically distinct protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about neighboring protons). ¹³C NMR spectra, on the other hand, identify the different carbon environments within the molecule.

While specific spectral data for this compound is not directly detailed in the provided search snippets, general NMR practices involve analyzing chemical shifts. For instance, broad peaks between δH 1.5 to 3.0 ppm and at δH 3.79 ppm in a related context were attributed to protons of hydroxyl (OH) groups, which disappeared upon D₂O exchange, indicating their acidic nature acs.org. Similarly, ¹³C NMR data typically lists chemical shifts for various carbon types, such as sp³, sp², and carbonyl carbons, often ranging from approximately 10 ppm to over 180 ppm depending on the functional groups present acs.orgmsu.edu.

Two-Dimensional NMR (e.g., COSY, HETCOR, NOE, INEPT) for Connectivities and Spatial Proximity

To establish the connectivity between atoms and determine spatial proximity, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling, helping to map out spin systems and establish which protons are adjacent to each other through bonds egyankosh.ac.inclariant.com.

HETCOR (Heteronuclear Correlation Spectroscopy) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons directly to the carbons they are attached to, providing crucial information for assigning ¹³C NMR signals and confirming carbon-proton connectivity clariant.comnih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy) / NOE (Nuclear Overhauser Effect): NOESY experiments detect through-space correlations between protons that are close to each other, even if they are not directly coupled. This is vital for determining stereochemistry and the relative spatial arrangement of atoms egyankosh.ac.inclariant.comnih.gov.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): Often used in conjunction with ¹³C NMR, INEPT enhances the signals from carbons with attached protons, aiding in spectral interpretation nih.gov.

These 2D NMR experiments collectively allow for the complete assignment of all proton and carbon signals, thereby confirming the molecular framework and providing insights into the stereochemical configuration of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by analyzing the absorption of IR radiation at characteristic frequencies. These absorptions correspond to the vibrational modes of chemical bonds.

Typical IR absorptions relevant to organic molecules include:

O-H stretching: Broad bands usually observed between 3200-3600 cm⁻¹ libretexts.orgresearchgate.net.

C-H stretching: Aliphatic C-H bonds typically absorb between 2850-2960 cm⁻¹, while unsaturated C-H bonds (e.g., in alkenes or aromatic rings) absorb slightly higher, around 3000-3100 cm⁻¹ nih.govlibretexts.org.

C=O stretching: Carbonyl groups exhibit strong absorptions, with aldehydes typically around 1720-1740 cm⁻¹, ketones around 1715 cm⁻¹, and esters around 1735 cm⁻¹ libretexts.orglibretexts.orgspectroscopyonline.com.

C=C stretching: Alkene double bonds usually absorb in the region of 1640-1680 cm⁻¹ libretexts.org.

Aromatic C=C stretching: Often observed as multiple bands between 1450-1600 cm⁻¹ nih.gov.

The presence of an acetyl group (-COCH₃) would be indicated by a characteristic C=O stretch, likely in the range of 1700-1750 cm⁻¹, and C-H stretches for the methyl group libretexts.orglibretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy (General Relevance for Chromophores)

UV-Vis spectroscopy is primarily used to detect the presence of chromophores – molecular functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are due to electronic transitions, typically involving π electrons or non-bonding electrons. While not as detailed for structural elucidation as NMR or MS, UV-Vis spectra can provide information about the extent of conjugation in a molecule. For this compound, if it possesses conjugated systems (e.g., double bonds or aromatic rings), UV-Vis spectroscopy would reveal characteristic absorption maxima (λmax) that can help confirm these structural features lehigh.edu.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Molecular Ion (M⁺): The mass spectrometer ionizes the molecule, typically by removing an electron, to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound egyankosh.ac.inulethbridge.ca. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the precise molecular formula ulethbridge.ca.

Fragmentation Analysis: After ionization, the molecular ion can fragment into smaller ions and neutral molecules. The pattern of these fragments, as observed in the mass spectrum, is characteristic of the molecule's structure. Specific functional groups and bond types lead to predictable fragmentation pathways, which can be used to piece together the molecular structure egyankosh.ac.inulethbridge.ca. For example, the presence of an acetyl group might lead to characteristic fragment ions related to the loss of ketene (B1206846) (CH₂=C=O) or acetyl cation (CH₃CO⁺). The 14 Da mass shift is commonly associated with methylation in mass spectrometry analysis nih.gov.

The combination of these spectroscopic techniques provides a robust framework for the complete structural and stereochemical characterization of this compound.

Chemical Synthesis and Semisynthesis of 14 O Acetylbrowniine and Its Derivatives

Regioselectivity and Stereoselectivity in the Synthesis of 14-O-Acetylbrowniine Derivatives

The synthesis of complex natural products and their derivatives, such as those based on the browniine (B1606527) scaffold, often necessitates precise control over regioselectivity and stereoselectivity. Regioselectivity refers to the preferential reaction at a specific site within a molecule, while stereoselectivity dictates the preferential formation of a particular stereoisomer cdnsciencepub.comnih.govfiveable.me. For diterpenoid alkaloids, which possess multiple hydroxyl groups and chiral centers, achieving selective functionalization is paramount for generating compounds with desired biological activities.

In the context of synthesizing derivatives of this compound, regioselectivity would be crucial in directing acylation or other modifications to specific hydroxyl groups on the browniine skeleton. Studies on related diterpenoid alkaloids, such as those from Aconitum and Delphinium genera, highlight the importance of specific positions like C-6, C-11, and C-15 for biological activity, often involving esterification nih.govnih.govrsc.orgacs.orgnih.gov. For instance, the selective acylation of hydroxyl groups in carbohydrates and other polyols has been achieved through various chemical methods, including the use of dibutyltin (B87310) oxide and borinic acid catalysis, which exploit steric and electronic factors to favor reaction at particular sites organic-chemistry.orgnih.govrsc.orgnih.govdiva-portal.org. These methodologies demonstrate that careful selection of reagents, catalysts, and reaction conditions can lead to high regioselectivity in acylation reactions.

Stereoselectivity is equally critical, as the three-dimensional arrangement of atoms significantly influences a molecule's interaction with biological targets. The stereochemistry of the parent alkaloid backbone often dictates the stereochemical outcome of synthetic transformations. For example, palladium-catalyzed cyclization reactions have shown that the relative configuration of precursor compounds can be transferred to the products, leading to stereoselective formation of new chiral centers beilstein-journals.org. Similarly, enzymatic catalysis can offer high levels of stereo- and regioselectivity due to the specific active sites of enzymes acs.org. While specific examples for this compound are limited, synthetic strategies would likely employ methods that preserve or predictably alter the existing stereochemistry, or introduce new chiral centers with controlled stereochemical outcomes.

Impact of Acyl Substituent Identity and Position on Derivative Generation

The modification of diterpenoid alkaloids through acylation has been a significant area of research for exploring structure-activity relationships (SARs) and enhancing biological properties, particularly cytotoxic activity against cancer cell lines nih.govnih.govrsc.orgacs.orgnih.govnih.govresearchgate.net. The identity and position of the acyl substituent play a critical role in modulating the potency and selectivity of these compounds.

Influence of Acyl Substituent Identity:

Studies on various diterpenoid alkaloids have revealed that the nature of the acyl group attached to the alkaloid core can significantly influence its biological effects. For instance, in atisine-type alkaloids, esterification at positions C-11 and C-15 has been shown to enhance activity compared to the parent hydroxyl groups nih.govnih.gov. The specific identity of the acyl group also matters; while simple benzoyl esters may be less active, more substituted acyl groups like cinnamoyl, p-nitrobenzoyl, m-trifluoromethylbenzoyl, and anisoate esters have demonstrated enhanced efficacy nih.gov. Research on kobusine (B1673741) derivatives indicates that variously substituted benzoyl or cinnamoyl esters at C-11 and C-15 exhibit significant cytotoxic potency acs.org. Furthermore, the presence of specific substituents on the acyl moiety, such as halogens (chloro, fluoro) or trifluoromethyl groups, can lead to increased potency, particularly against drug-resistant cancer cell lines nih.gov.

Influence of Acyl Substituent Position:

The location of acylation on the diterpenoid alkaloid skeleton is a key determinant of biological activity. For many hetisine-type C20-diterpenoid alkaloids, hydroxyl groups at C-6 and C-15 are considered necessary for inhibitory effects, with acylation at C-11 and C-15 often enhancing activity rsc.orgrsc.org. In some lycoctonine-type C19-diterpenoid alkaloids, acylation at the C-6 hydroxyl group has been identified as critical for cytotoxic activity rsc.orgnih.gov. For delcosine (B12295418), a lycoctonine-type alkaloid, 1-acylation was found to be crucial for antiproliferative activity, with 1-acyldelcosine derivatives demonstrating greater potency than 1,14-diacyldelcosine analogs researchgate.net. The combination of acylation at multiple positions, such as C-11 and C-15, frequently leads to more potent derivatives compared to mono-acylated compounds acs.org.

Data on Acylated Diterpenoid Alkaloid Derivatives:

Biological Activity Research: in Vitro Mechanistic and Structure Activity Studies of 14 O Acetylbrowniine and Analogs

Antiproliferative and Antitumor Activity Investigations (In Vitro)

Studies have evaluated various diterpenoid alkaloids, including derivatives of delcosine (B12295418) and related structures like 14-O-Acetylbrowniine, against a panel of human tumor cell lines.

Investigations have assessed the antiproliferative activity of diterpenoid alkaloids against several human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), KB (cervical carcinoma), and KB-VIN (a vincristine-resistant subline of KB) nih.govmdpi.comsemanticscholar.orgresearchgate.net.

Notably, natural alkaloids such as delcosine and this compound (designated as compound 35 in some studies) were evaluated but were generally found to be inactive, exhibiting IC50 values greater than 20 μM across the tested cell lines mdpi.comresearchgate.net. This suggests that the native structure of this compound, with its specific acetylation pattern, does not confer significant antiproliferative activity on its own.

The limited activity of this compound has prompted extensive SAR studies on related delcosine derivatives, aiming to identify structural modifications that enhance cytotoxic potency. These studies have revealed critical insights into the roles of esterification and specific substituents.

SAR studies indicate that the esterification at the C-1 position is crucial for conferring antiproliferative activity nih.govmdpi.comsemanticscholar.orgresearchgate.net. While this compound possesses an acetyl group at the C-14 position and a hydroxyl group at C-1, it is inactive. In contrast, derivatives with an ester group at C-1 and a free hydroxyl group at C-14 (e.g., delcosine derivatives esterified at C-1) demonstrated significantly better potency compared to C-1,14 diacylated or C-14 acetylated derivatives nih.govmdpi.comsemanticscholar.orgresearchgate.net.

However, certain derivatives esterified at both C-1 and C-14 positions, such as 1,14-di-pentafluorobenzoyl-delcosine (13a) and 1-pentafluorobenzoyl-14-O-acetyl-delcosine (13b), showed comparable potency to their C-1 monoacylated counterparts against several cell lines, suggesting that specific di-esterifications can also lead to potent compounds nih.govmdpi.com. Nevertheless, the general trend suggests that a C-1 acyloxy group, often with a free C-14 hydroxyl, is key for enhanced activity mdpi.com.

The nature of the acyl group substituent significantly influences antiproliferative potency nih.govmdpi.comsemanticscholar.orgresearchgate.net. Derivatives featuring pentafluorobenzoyl esters, particularly at the C-1 position, demonstrated substantial potency across multiple human tumor cell lines nih.govmdpi.comsemanticscholar.org. For instance, 1-pentafluorobenzoyl-14-O-acetyl-delcosine (13b) and 1,14-di-pentafluorobenzoyl-delcosine (13a) exhibited significant potency with average IC50 values around 4.9-5.0 μM nih.govmdpi.com.

Similarly, derivatives bearing 3-nitro-4-chlorobenzoyl groups, such as 1,14-di-(4-chloro-3-nitrobenzoyl) delcosine (6a), also displayed good potency, particularly against MDA-MB-231 and KB cells nih.govmdpi.com. Monoacylated derivatives at C-1 with 3-nitro-4-chlorobenzoyl (e.g., compound 6 or 34-8) and pentafluorobenzoyl (e.g., compound 13 or 34-18) groups were identified among the most potent compounds, with average IC50 values in the range of 5.0-5.3 μM mdpi.com. Fluorinated substituents on the benzoate (B1203000) esters generally led to higher potency compared to small alkoxy or nitro groups mdpi.comnih.gov.

A consistent finding across several studies is that C-1 monoacylated delcosine derivatives are often more potent than their corresponding C-1,14 diacylated counterparts nih.govmdpi.comsemanticscholar.orgresearchgate.net. For example, derivatives with a C-1 acyloxy group and a free C-14 hydroxyl were generally more active than those with esterification at both positions mdpi.com.

However, as noted, specific diacylated compounds like 13a (di-pentafluorobenzoyl) and 13b (1-pentafluorobenzoyl-14-O-acetyl) demonstrated activity comparable to monoacylated derivatives, indicating that the specific nature of the acyl groups can sometimes mitigate the general trend nih.govmdpi.com.

The potent antiproliferative activity observed in the active delcosine derivatives is often associated with specific cellular mechanisms. A common mechanism identified for these active compounds, with the exception of 13a, was the induction of sub-G1 cell accumulation within 24 hours of treatment nih.gov. The accumulation of cells in the sub-G1 phase is a recognized indicator of apoptosis, a programmed cell death pathway bbrc.innih.govnih.govbitesizebio.com. This suggests that the cytotoxic effects of these potent analogs are mediated, at least in part, by their ability to trigger apoptosis in cancer cells.

Elucidation of Structure-Activity Relationships (SAR) for Antiproliferative Potency

Antimicrobial Activity Studies (In Vitro)

The antimicrobial spectrum and efficacy of this compound have been systematically explored against a range of bacterial and fungal species.

In vitro studies have demonstrated that this compound exhibits notable antibacterial activity specifically against certain Gram-negative bacteria. Its efficacy was assessed against a panel of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, Klebsiella pneumoniae, Acinetobacter baumannii, Staphylococcus aureus, and Bacillus subtilis.

The compound showed significant activity against Klebsiella pneumoniae and Acinetobacter baumannii, with a reported minimum inhibitory concentration (MIC) of 8 µg/mL for both pathogens semanticscholar.orgresearchgate.net. However, this compound was found to be inactive against the other tested bacterial strains, including E. coli, P. aeruginosa, P. mirabilis, S. aureus, and B. subtilis semanticscholar.orgresearchgate.net.

Table 1: Antibacterial Spectrum of this compound (In Vitro)

PathogenActivityConcentration (µg/mL)
Klebsiella pneumoniaeActive8
Acinetobacter baumanniiActive8
Escherichia coliInactiveN/A
Pseudomonas aeruginosaInactiveN/A
Proteus mirabilisInactiveN/A
Staphylococcus aureusInactiveN/A
Bacillus subtilisInactiveN/A

The antifungal potential of this compound was investigated against the yeast Candida albicans. The studies revealed a considerable antifungal activity against this fungus.

This compound demonstrated potent antifungal activity against Candida albicans at a concentration of 4 µg/mL semanticscholar.orgresearchgate.net. This finding positions it as a promising candidate for further investigation in the development of antifungal agents.

Table 2: Antifungal Spectrum of this compound (In Vitro)

PathogenActivityConcentration (µg/mL)
Candida albicansActive4

Antiviral Activity Investigations (In Vitro)

The antiviral properties of this compound were assessed using both RNA and DNA viruses to determine its selectivity and spectrum of action.

Research indicated that this compound exhibits selective inhibitory effects against certain RNA viruses. Specifically, it demonstrated activity against the Parainfluenza virus type 3 (PI-3). The minimum and maximum concentrations required to inhibit the cytopathogenic effect (CPE) of PI-3 virus ranged between 1 and 32 µg/mL semanticscholar.org. This suggests a dose-dependent inhibition of viral replication or propagation for this specific RNA virus.

In contrast to its activity against RNA viruses, this compound was found to be completely inactive against the DNA virus Herpes Simplex Virus (HSV) semanticscholar.orgresearchgate.netumich.edu. This lack of activity highlights a degree of selectivity in its antiviral profile, with no discernible effect on the replication or infectivity of HSV in vitro.

Table 3: Antiviral Spectrum of this compound (In Vitro)

Virus TypeVirus NameActivityConcentration Range (µg/mL)
RNA VirusParainfluenza virus (PI-3)Selective Inhibition1–32
DNA VirusHerpes Simplex Virus (HSV)InactiveN/A

Receptor Interaction Studies (In Vitro/Biochemical)

Specific in vitro or biochemical studies detailing the receptor interactions of this compound were not explicitly detailed in the provided literature snippets. While structure-activity relationship (SAR) studies are a common approach for understanding how compounds interact with biological targets, the available information focuses on the observed efficacy of this compound and its analogs rather than the precise molecular mechanisms or specific receptor binding profiles. Further research would be required to elucidate its interactions at a molecular level.

Investigation of Nicotinic Acetylcholine (B1216132) Receptor Antagonism for Related Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) represent a significant class of natural products, known for their diverse pharmacological activities nih.govrsc.org. Among these, this compound has been subjected to screening for various biological effects, including antibacterial, antifungal, and antiviral activities semanticscholar.orggazi.edu.tr. The broader family of DAs has also been investigated for their interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial neurotransmitter receptors found throughout the nervous system and at neuromuscular junctions wikipedia.org.

A key compound within this class exhibiting significant nAChR activity is Methyllycaconitine (MLA). MLA, a diterpenoid alkaloid isolated from species such as Delphinium brownii and Delphinium elatum, is recognized as a potent and selective antagonist of the α7 nAChR subtype acs.orgacs.orgwikipedia.orgmdpi.com. Research has demonstrated MLA's ability to inhibit nAChR function with high affinity, serving as a valuable molecular probe for studying nAChR pharmacology wikipedia.org. Studies have quantified MLA's antagonistic potency, with reported IC50 values for human α7 nAChRs in the subnanomolar range, specifically 2 nM acs.orgacs.org. Furthermore, MLA has shown inhibitory activity against nAChRs in invertebrates, such as housefly head tissue mdpi.com.

Structure-activity relationship (SAR) studies have explored modifications to MLA, revealing that specific structural features, like the neopentyl ester side-chain and the piperidine (B6355638) ring N-side-chain, influence its antagonistic activity at α7 nAChRs acs.org. Simplified analogues of MLA have also exhibited antagonist effects on human α7 nAChRs, with varying degrees of efficacy acs.org. While direct studies specifically detailing the nicotinic acetylcholine receptor antagonism of this compound were not detailed in the provided literature, its classification as a diterpenoid alkaloid places it within this broader research domain. Other related diterpenoid alkaloids, such as aconitine (B1665448) and lycoctonine (B1675730), have also been implicated in nAChR modulation, albeit with different profiles nih.govmdpi.com.

Biosynthetic Pathways and Genetic Studies of Diterpenoid Alkaloids

General Biosynthetic Routes to Diterpenoid Alkaloid Skeletons

The biosynthesis of diterpenoid alkaloids can be broadly categorized into three main stages: the formation of the diterpene precursor, the formation of the DA skeleton, and the subsequent modification of this skeleton. frontiersin.org

Origin from Tetracyclic Diterpenes via Amination

The journey to a diterpenoid alkaloid begins with the universal precursor for all terpenoids: isopentenyl pyrophosphate (IPP). mdpi.com IPP is synthesized through either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com Four units of IPP are condensed to form the 20-carbon geranylgeranyl pyrophosphate (GGPP). mdpi.com

The formation of the characteristic tetracyclic or pentacyclic core of DAs starts with the cyclization of GGPP. mdpi.com This process is catalyzed by terpene synthases, such as ent-copalyl diphosphate (B83284) synthase (CPS), which converts GGPP to ent-copalyl diphosphate (ent-CPP). frontiersin.orgmdpi.com Subsequently, other synthases like ent-kaurene (B36324) synthase or ent-atisane synthase act on ent-CPP to produce the foundational diterpene skeletons, primarily ent-kaurene and ent-atisane. mdpi.com

A crucial step in the formation of the alkaloid structure is the incorporation of a nitrogen atom, a process known as amination. mdpi.comresearchgate.net This reaction transforms the tetracyclic or pentacyclic diterpenoid into a diterpenoid alkaloid. mdpi.com The nitrogen is typically sourced from an amino acid, with L-serine being a plausible donor. mdpi.com This transamination is facilitated by aminotransferases. mdpi.com For instance, research on Delphinium grandiflorum and Aconitum plicatum has pointed to ethanolamine (B43304) as the preferred nitrogen source for the majority of the detected diterpenoid alkaloids. nih.govnih.gov

Post-Modification Pathways and Enzymatic Transformations

Following the initial amination, the basic diterpenoid alkaloid skeleton undergoes a series of post-modifications, leading to the vast structural diversity observed in this class of compounds. These modifications are carried out by a variety of enzymes that add or alter functional groups at different positions on the molecule.

These enzymatic transformations include:

Oxidations: Cytochrome P450 monooxygenases (CYPs) play a significant role in introducing hydroxyl groups and other oxidative changes to the diterpenoid skeleton. mdpi.comnih.gov

Acylations: Acyltransferases are responsible for adding acyl groups, such as acetyl or benzoyl groups, to the hydroxyl moieties of the alkaloid core. frontiersin.org These modifications, like the one that forms 14-O-Acetylbrowniine from browniine (B1606527), are crucial for the bioactivity of many DAs.

Methylations: O-methyltransferases (OMTs) catalyze the addition of methyl groups to hydroxyl or other suitable positions. frontiersin.org

The specific combination and sequence of these enzymatic reactions ultimately determine the final structure of the diterpenoid alkaloid produced.

Identification and Characterization of Key Biosynthetic Genes and Enzymes

Recent advancements in multi-omics approaches, integrating genomics, transcriptomics, and metabolomics, have been instrumental in uncovering the genetic basis of diterpenoid alkaloid biosynthesis. frontiersin.orgnih.gov

Gene Cluster Discovery and Annotation

The genes responsible for the biosynthesis of specialized metabolites like diterpenoid alkaloids are often organized into biosynthetic gene clusters (BGCs) on the chromosome. researchgate.netnih.gov This co-localization facilitates the coordinated expression of the genes required for the entire pathway.

Through genome sequencing and bioinformatic analysis of DA-producing plants like Aconitum vilmorinianum, researchers have successfully identified and annotated numerous candidate genes involved in DA biosynthesis. nih.govresearchgate.net These analyses have revealed gene families encoding key enzymes such as terpene synthases, cytochromes P450 (CYPs), aminotransferases, and various modification enzymes. frontiersin.orgnih.gov For example, a study on A. vilmorinianum identified a whole-genome duplication event that may have contributed to the evolution of the DA biosynthesis pathway. nih.gov

Enzymatic Steps Involved in Acetylation and Other Derivatizations

The final structural diversity of diterpenoid alkaloids is largely due to the activity of various modifying enzymes. The acetylation at the C-14 position to form this compound is a prime example of such a derivatization.

Enzymes belonging to the BAHD acyltransferase family are key players in the acylation of diterpenoid alkaloids. frontiersin.org These enzymes utilize acyl-CoA donors, such as acetyl-CoA or benzoyl-CoA, to esterify hydroxyl groups on the alkaloid scaffold. frontiersin.org Transcriptome analysis of Aconitum pendulum has identified several candidate BAHD acyltransferase genes that are likely involved in the biosynthesis of various DAs. frontiersin.org Specifically, enzymes in subfamily III of the BAHD family primarily use acetyl-CoA and are likely responsible for acetylations, while those in subfamily Va utilize benzoyl-CoA. frontiersin.org

The partial synthesis of delbruline from 14-acetylbrowniine has been reported, highlighting the chemical relationships and potential enzymatic steps involved in modifying these complex molecules. clockss.org

Chemoenzymatic and Synthetic Biology Approaches for Novel Analog Generation

The complex structures of diterpenoid alkaloids present significant challenges for total chemical synthesis. nih.govacs.org This has spurred interest in developing chemoenzymatic and synthetic biology approaches to produce both naturally occurring DAs and novel analogs with potentially improved properties. nih.govresearchgate.netresearchgate.net

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. nih.gov This strategy can involve using enzymes to perform specific, often difficult, chemical transformations on synthetic intermediates or using chemically synthesized precursors to probe biosynthetic pathways. nih.gov For example, a three-stage chemoenzymatic synthesis has been successfully employed to produce the cyclopiane family of diterpenes. nih.govresearchgate.net

Synthetic biology offers the potential to reconstruct and engineer entire biosynthetic pathways in heterologous hosts like E. coli or yeast. nih.govresearchgate.net By introducing the genes for the necessary enzymes, it is possible to program these microorganisms to produce specific diterpenoid alkaloids. This approach not only provides a sustainable source for these valuable compounds but also opens up avenues for generating novel analogs through the introduction of engineered enzymes or feeding of unnatural precursors. The identification of the entry-point enzymes in DA biosynthesis paves the way for the production of key intermediates in heterologous hosts, which can then be further modified chemically or enzymatically. nih.govnih.gov

These innovative approaches hold great promise for overcoming the limitations of traditional synthesis and for exploring the vast chemical space of diterpenoid alkaloids to discover new compounds with valuable biological activities.

Mutasynthesis and Combinatorial Biosynthesis Strategies

The immense structural diversity of diterpenoid alkaloids presents both a challenge and an opportunity for the generation of novel bioactive compounds. Mutasynthesis and combinatorial biosynthesis have emerged as powerful strategies to harness and expand upon this natural diversity, creating new molecules with potentially enhanced or novel therapeutic properties.

Mutasynthesis , a technique involving the administration of a synthetic, unnatural precursor to a mutant strain of a producing organism that is blocked in the biosynthesis of the natural precursor, allows for the cellular machinery to process the synthetic analog into a new compound. While extensively used in the production of novel antibiotics, its application in diterpenoid alkaloid biosynthesis is an area of growing interest. This approach could theoretically involve feeding synthetic analogues of early precursors, such as modified versions of ent-copalyl diphosphate or ent-atiserene, to a plant or microbial system where the downstream biosynthetic enzymes have been characterized and expressed.

Combinatorial biosynthesis has shown significant promise for generating large libraries of diterpenoid compounds. nih.govbiorxiv.org This strategy leverages the modular nature of the biosynthetic pathways and the inherent promiscuity of many of the involved enzymes, such as diterpene synthases (diTPS) and cytochrome P450 monooxygenases (CYPs). nih.govbiorxiv.orgbiorxiv.org Researchers have successfully created hundreds of novel diterpenoids, many of which are new-to-nature, by expressing various combinations of diTPS and CYPs in a heterologous host like yeast. nih.govbiorxiv.org

The process typically involves:

Enzyme Selection : A collection of Class I and Class II diTPS, responsible for creating the diterpene backbone, and various CYPs, which perform oxidative modifications, are selected from different plant sources.

Host Engineering : A microbial host, commonly Saccharomyces cerevisiae (yeast), is engineered to produce the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). biorxiv.org

Combinatorial Expression : Different pairs of diTPS and CYPs are co-expressed in the engineered yeast, leading to the production of a diverse array of modified diterpene skeletons. nih.gov

This approach has demonstrated that CYPs often accept a range of substrates while maintaining their regioselectivity, allowing for predictable modifications on various diterpene scaffolds. nih.govbiorxiv.org The resulting libraries of novel diterpenoids can then be screened for a wide range of biological activities, providing a rich source of new lead compounds for drug discovery. researchgate.net The structural complexity and pharmacological significance of diterpenoid alkaloids make them prime candidates for these innovative biosynthetic technologies. researchgate.net

Metabolic Engineering for Enhanced Alkaloid Production

The low abundance of many valuable diterpenoid alkaloids in their native plant sources often limits their research and clinical application. biorxiv.org Metabolic engineering offers a promising solution to this bottleneck by enhancing the production of these complex molecules in either their native plants or in engineered microbial hosts. biorxiv.orgrsc.org

The core of metabolic engineering is the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. For diterpenoid alkaloids, this involves a deep understanding of their biosynthetic pathways, which has been significantly advanced through multi-omics approaches, including genomics, transcriptomics, and metabolomics. nih.govjipb.net These studies help identify the key enzymes and regulatory genes that can be targeted for manipulation. nih.govjipb.net

Key strategies in the metabolic engineering of diterpenoid alkaloid production include:

Downregulation of Competing Pathways : To maximize the precursor pool available for alkaloid synthesis, competing metabolic pathways can be suppressed. The CRISPR/Cas9 gene-editing tool has been effectively used to knock out genes of branching pathways, thereby redirecting metabolic flux towards the desired product. frontiersin.org For example, knocking out genes involved in the biosynthesis of other terpenoids or unrelated metabolites can enhance the production of the target diterpenoid. frontiersin.org

Heterologous Production : Entire biosynthetic pathways can be transferred from the native plant into a microbial host such as Saccharomyces cerevisiae or cyanobacteria. biorxiv.orgacs.org These hosts offer advantages like rapid growth, easier genetic manipulation, and scalable fermentation processes, potentially enabling industrial-scale production. rsc.org Successful production of the forskolin (B1673556) precursor 13R-manoyl oxide in Synechocystis sp. PCC 6803 demonstrates the feasibility of this approach for plant diterpenoids. acs.org

Compartmentalization : Rerouting biosynthetic pathways to specific subcellular compartments can increase efficiency by concentrating enzymes and substrates and avoiding toxic intermediates. rsc.org For example, moving a pathway from the chloroplast to the cytosol can alter precursor availability and dramatically increase product titers. rsc.org

Precursor Feeding and Transporter Engineering : Supplying the engineered host with advanced precursors (precursor-directed biosynthesis) can bypass early, inefficient steps in a pathway. rsc.org Additionally, overexpressing transporter proteins can help sequester the final product in vacuoles, preventing feedback inhibition and potential toxicity to the host cell. rsc.org

These metabolic engineering strategies have already led to significant increases in the production of various plant secondary metabolites, including other types of alkaloids and terpenoids. rsc.orgfrontiersin.org As the biosynthetic pathways of an increasing number of diterpenoid alkaloids are elucidated, these tools will be instrumental in ensuring a sustainable and economically viable supply of these medicinally important compounds. nih.gov

Advanced Analytical and Bioanalytical Methodologies in 14 O Acetylbrowniine Research

Chromatographic Techniques for Complex Mixture Analysis and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of 14-O-acetylbrowniine and related diterpenoid alkaloids. These hyphenated techniques offer the high separation efficiency and selectivity required to resolve intricate mixtures of structurally similar alkaloids present in plant extracts.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a primary method for the identification and quantification of norditerpenoid alkaloids in Delphinium species. nih.gov The technique combines the robust separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. Both normal-phase and reverse-phase HPLC methods are effective for alkaloid analysis, though reverse-phase separation is often preferred due to the wide availability of columns (e.g., C18) and simpler electrospray ionization (ESI) source operation. nih.gov

In a typical analysis, an extract from the plant material is separated on an HPLC column, and the eluent is introduced into a mass spectrometer. ESI is a common ionization technique used for these analyses, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺, which for this compound corresponds to an m/z of 510.3. This allows for the determination of the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. nih.gov HPLC-MS methods have been successfully used to define the complex alkaloid profiles in various low larkspurs, including Delphinium nuttallianum, where this compound has been reported. nih.govnih.gov

ParameterDescriptionTypical Application for Diterpenoid Alkaloids
Stationary Phase The solid support within the HPLC column that interacts with the analytes.Reverse-phase C18 columns are commonly used for their versatility in separating alkaloids of varying polarity. nih.gov
Mobile Phase The solvent system that carries the analytes through the column.Gradients of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
Ionization Source The component that ionizes the analyte molecules.Electrospray Ionization (ESI) in positive mode is highly effective for the analysis of nitrogen-containing alkaloids. nih.gov
Mass Analyzer The component that separates ions based on their mass-to-charge ratio.Quadrupole, Ion Trap, and Time-of-Flight (TOF) analyzers are frequently used.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for Trace Analysis

For trace analysis and unambiguous identification, especially when a certified reference standard is unavailable, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is an exceptionally powerful tool. This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of an unknown compound, significantly narrowing down the potential molecular formulas.

A study successfully identified 14-acetylbrowniine in a liquor extract made from a Delphinium plant using LC-QTOF/MS. The identification was based on its exact mass, its characteristic isotope pattern, and its MS/MS fragmentation data. LC-QTOF/MS has proven to be an effective method for identifying toxicants in poisoning cases, even in the absence of reference materials. The high sensitivity of the technique is also crucial for detecting trace amounts of alkaloids in complex biological fluids or environmental samples. The combination of chromatographic separation with high-resolution mass data makes LC-QTOF/MS a definitive method for alkaloid profiling and discovery. acs.orgnih.gov

Compound IdentifiedMatrixKey LC-QTOF/MS FindingsReference
14-acetylbrowniine Ethanol (B145695) extract of a Delphinium plantIdentified based on exact mass, isotope pattern, and MS/MS fragmentation without a reference standard.
Delsoline Ethanol extract of a Delphinium plantIdentified alongside other diterpenoid alkaloids, proving the method's efficacy for multi-component screening.
Delphinine Ethanol extract of a Delphinium plantHigh-resolution data allowed for differentiation from other structurally similar alkaloids.

Spectroscopic and Mass Spectrometric Profiling for Chemotaxonomy and Chemotype Differentiation

The distribution and concentration of diterpenoid alkaloids like this compound are not uniform across different plant species or even within different populations of the same species. This chemical variation can be harnessed for taxonomic and quality control purposes.

Alkaloid Profiles as Biomarkers for Plant Species and Populations

The unique assemblage of alkaloids within a plant, known as its alkaloid profile, serves as a chemical fingerprint. This fingerprint is valuable for the chemical taxonomic classification of different Delphinium species. semanticscholar.org By analyzing the presence and relative abundance of specific compounds, including this compound, scientists can differentiate between closely related species that may be morphologically similar.

This approach has significant practical applications. For instance, diterpenoid alkaloid profiling using LC-QTOF-MS has been employed to distinguish the official Traditional Chinese Medicine (TCM) Fuzi (Aconitum carmichaelii) from common adulterant species. acs.org In this context, specific alkaloids serve as chemical markers for authentication and quality control. Similarly, analyzing the alkaloid chemotypes of Delphinium species is critical for assessing the potential toxicity of rangeland plants to grazing livestock, as the concentration of toxic alkaloids can vary significantly. usu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Alkaloid Quantification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and cost-effective analytical technique that can be used for the quantitative analysis of total alkaloids in plant materials. usu.eduijorp.org The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a molecular fingerprint of the sample. mdpi.com

For alkaloid analysis, specific absorption bands related to functional groups present in their structures (e.g., C-N, C=O, O-H) are measured. researchgate.net While FTIR may not easily quantify a single specific alkaloid like this compound within a complex mixture without advanced chemometric analysis, it has been successfully calibrated against other methods to determine the total concentration of specific classes of alkaloids in Delphinium. usu.edu For example, a strong correlation has been established between FTIR measurements and FI-ESI-MS (Flow Injection-Electrospray Ionization-Mass Spectrometry) for quantifying total norditerpenoid alkaloids in larkspur. usu.edu This makes FTIR a valuable tool for high-throughput screening of large numbers of plant samples. nih.gov

Wavenumber (cm-1)Vibrational ModeRelevance to Alkaloid Structure
3500-3100O-H StretchingIndicates the presence of hydroxyl groups, common in diterpenoid alkaloids. researchgate.net
1750-1735C=O Stretching (Ester)Characteristic of acetyl groups, such as the one at the C-14 position in this compound.
1635-1629C=N Stretching (Imine)Can be indicative of certain types of alkaloid structures. researchgate.net
1250-1000C-N StretchingA key functional group in all alkaloids. researchgate.net
1600-1450Aromatic Ring VibrationsPresent in alkaloids with aromatic moieties. researchgate.net

Innovative Sample Preparation and Extraction Techniques from Biological and Botanical Matrices

The quality of analytical data is highly dependent on the initial sample preparation and extraction steps. The goal is to efficiently isolate the target alkaloids, like this compound, from the complex plant matrix while removing interfering substances such as fats, pigments, and sugars. nih.gov

The classic and widely used method for extracting alkaloids from plant material is based on their basic nature. uobabylon.edu.iq A typical procedure involves the following steps:

Sample Preparation : The dried and powdered plant material (e.g., roots, aerial parts) is prepared to increase the surface area for solvent contact. uobabylon.edu.iq

Initial Extraction : The material is extracted with a solvent such as ethanol, often by percolation at room temperature. The resulting extract is then evaporated to yield a crude residue. researchgate.net

Acid-Base Partitioning : The residue is dissolved in a dilute acid (e.g., H₂SO₄), which protonates the basic nitrogen atom of the alkaloids, making them soluble in the aqueous solution as salts. This aqueous layer is then washed with a non-polar organic solvent (e.g., chloroform (B151607), petroleum ether) to remove neutral and acidic compounds like fats and pigments. researchgate.netnih.gov

Liberation and Final Extraction : The acidic aqueous solution is then made alkaline by adding a base (e.g., NaOH or NH₄OH), which deprotonates the alkaloids, converting them back into their free base form. uobabylon.edu.iq These less polar free bases are then extracted from the aqueous layer into an immiscible organic solvent like chloroform or dichloromethane. nih.gov

Purification : The final organic extract, containing the crude alkaloids, is evaporated. This extract can be further purified using chromatographic techniques like column chromatography over silica (B1680970) gel or aluminum oxide to isolate individual compounds. column-chromatography.com

This acid-base extraction strategy is highly effective for the selective isolation of a total alkaloid fraction from botanical matrices, which can then be subjected to the advanced analytical methodologies described above. researchgate.net

Future Research Directions and Translational Perspectives

Discovery of Novel Diterpenoid Alkaloid Structures and Related Analogs

The Consolida and Delphinium genera are characterized by a vast chemical diversity of diterpenoid alkaloids, with hundreds of unique structures identified to date frontiersin.orgscispace.comnih.govresearchgate.netresearchgate.net. This extensive natural product reservoir suggests that 14-O-Acetylbrowniine is likely part of a larger family of related compounds, many of which may possess novel structural features and distinct biological activities. Future research should focus on comprehensive phytochemical surveys of these plant species, employing advanced separation and spectroscopic techniques to isolate and characterize previously undiscovered diterpenoid alkaloid analogs. Understanding the structural variations within this class, particularly concerning modifications at positions like the O-14 acetate (B1210297) group or other functionalization sites, is crucial for identifying lead compounds with enhanced or novel therapeutic properties mdpi.comacs.org.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

This compound has demonstrated specific biological activities, including antibacterial effects against Klebsiella pneumoniae and Acinetobacter baumannii, antifungal activity against Candida albicans, and selective antiviral activity against Parainfluenza virus type 3 (PI-3) researchgate.net. However, the precise molecular mechanisms underlying these observed effects remain largely unexplored. Future research should prioritize detailed mechanistic studies to elucidate how this compound interacts with its biological targets at the molecular level. This could involve investigating its effects on specific microbial enzymes, viral replication processes, or cellular pathways. Furthermore, given the known toxicity of some larkspur alkaloids to livestock, understanding the mechanisms of action related to these toxic effects is also critical for assessing safety profiles and potential therapeutic windows cabidigitallibrary.orgcornell.eduscispace.comusda.govcolostate.eduresearchgate.net.

Advancement of Synthetic and Semisynthetic Strategies for Diverse Chemical Libraries

The structural complexity of diterpenoid alkaloids, including this compound, presents significant challenges for total synthesis researchgate.netthieme-connect.comacs.orgnih.gov. However, advancements in synthetic organic chemistry, particularly in areas such as fragment coupling, cascade reactions, and diversity-oriented synthesis, are making these complex molecules more accessible thieme-connect.comacs.orgnih.govacs.orgresearchgate.netacs.org. Future research should aim to develop efficient and scalable synthetic routes for this compound and its analogs. Furthermore, the development of robust semisynthetic strategies, starting from readily available natural precursors or synthetic intermediates, is essential for generating diverse chemical libraries. These libraries will be invaluable for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties for potential therapeutic applications jipb.netmdpi.comacs.org.

Application of Integrated Omics Technologies (e.g., Metabolomics, Genomics) for Comprehensive Understanding of Alkaloid Biosynthesis and Function

The biosynthesis of diterpenoid alkaloids in plants is a complex, multi-step process involving numerous enzymes and regulatory pathways that are not yet fully characterized frontiersin.orgwikipedia.orgresearchgate.netjipb.netmdpi.comresearchgate.netnih.govrsc.orgnih.gov. The application of integrated omics technologies, such as metabolomics and transcriptomics, offers a powerful approach to unravel these intricate pathways frontiersin.orgjipb.netresearchgate.netnih.govfrontiersin.org. By analyzing the full spectrum of metabolites and gene expression profiles across different plant tissues and developmental stages, researchers can identify key genes and enzymes involved in the biosynthesis of this compound. This knowledge can pave the way for biotechnological approaches, such as metabolic engineering or plant cell culture, to enhance the production of this compound or its precursors, thereby ensuring a sustainable supply for further research and development frontiersin.orgresearchgate.netnih.gov.

Exploration of Targeted Pharmacological Interventions Based on Diterpenoid Alkaloid Scaffolds

The diterpenoid alkaloid scaffold is recognized as a "privileged scaffold" in drug discovery due to its inherent biological activity and potential for structural modification nih.gov. The diverse pharmacological activities associated with this class, including anti-inflammatory, analgesic, antimicrobial, antiviral, and cytotoxic effects, highlight their potential as leads for novel therapeutic agents nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov. Future research should focus on exploring targeted pharmacological interventions based on the this compound scaffold. This could involve identifying specific molecular targets for its observed biological activities and designing derivatives that enhance efficacy and selectivity while minimizing potential toxicities. Given the growing need for new treatments against drug-resistant microbes and viruses, as well as cancer, diterpenoid alkaloids represent a promising avenue for developing next-generation therapeutics frontiersin.orgnih.gov.

Table 1: Known Biological Activities of this compound

Biological ActivityTarget Organism/SystemReported Efficacy/ConcentrationResearch Context/Notes
AntibacterialK. pneumoniae, A. baumannii8 μg/ml researchgate.net
AntifungalC. albicans4 μg/ml researchgate.net
AntiviralParainfluenza virus (PI-3)1–32 μg/ml (CPE inhibition) researchgate.net
AntiviralHerpes Simplex Virus (HSV)Inactive researchgate.net
CytotoxicityA172 human malignant glioma cellsTested, specific data for this compound not detailed in snippet jipb.net
Livestock ToxicityCattleKnown toxic effects cabidigitallibrary.orgcornell.eduscispace.comusda.govcolostate.eduresearchgate.net

Compound Name List:

this compound

Q & A

Advanced Question: How can computational methods (e.g., DFT calculations or molecular docking) complement experimental data in resolving structural uncertainties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts or IR spectra with experimental data to validate stereochemistry .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., ion channels or enzymes) to guide functional studies.
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

Basic Question: How should researchers design a literature review to identify gaps in this compound’s pharmacological profile?

Methodological Answer:

  • Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like "this compound," "Aconitum alkaloids," and "bioactivity."
  • Inclusion Criteria : Prioritize peer-reviewed articles (last 10 years) and primary sources. Exclude non-English studies without rigorous peer review .
  • Gap Analysis : Tabulate reported bioactivities (e.g., analgesic, neurotoxic) and note understudied areas (e.g., pharmacokinetics, metabolic pathways) .

Advanced Question: What systematic review strategies can address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Pool data from independent studies to calculate effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package) .
  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those lacking proper controls or purity validation) .
  • Experimental Replication : Design dose-response assays under standardized conditions (e.g., cell lines, animal models) to resolve discrepancies .

Basic Question: What protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Synthetic Routes : Document reaction conditions (temperature, solvent, catalysts), purification steps (recrystallization, column chromatography), and yields .
  • Batch Records : Include raw material sources, equipment calibration data, and environmental controls (e.g., humidity for hygroscopic intermediates) .
  • Collaborative Validation : Share protocols with independent labs for cross-verification .

Advanced Question: How can researchers optimize scalable synthesis while minimizing side products?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables like solvent polarity or reaction time .
  • Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Basic Question: What in vitro and in vivo models are appropriate for evaluating this compound’s bioactivity?

Methodological Answer:

  • In Vitro :
    • Enzyme Inhibition Assays : Acetylcholinesterase or sodium-potassium ATPase activity .
    • Cell Viability Assays : Use neuroblastoma (SH-SY5Y) or cardiomyocyte (H9c2) lines to assess cytotoxicity .
  • In Vivo :
    • Rodent Models : Tail-flick test (analgesia) or ECG monitoring (cardiotoxicity) with dose-ranging studies .

Advanced Question: How can researchers resolve contradictory findings in this compound’s cardiotoxic vs. cardioprotective effects?

Methodological Answer:

  • Mechanistic Studies : Compare ion channel modulation (e.g., patch-clamp for Na⁺/K⁺ currents) across concentrations .
  • Biomarker Profiling : Measure troponin, CK-MB, and oxidative stress markers (e.g., ROS levels) in different models .
  • Species-Specific Responses : Test human-induced pluripotent stem cell-derived cardiomyocytes to reduce translational gaps .

Basic Question: How should hypotheses about this compound’s mechanism of action be formulated?

Methodological Answer:

  • PEO Framework : Define P opulation (e.g., neuronal cells), E xposure (this compound concentration), O utcome (e.g., apoptosis rate) .
  • Null Hypothesis : "this compound does not alter mitochondrial membrane potential in SH-SY5Y cells at IC₅₀ concentrations."

Advanced Question: What statistical and computational tools validate hypotheses about structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Multivariate Analysis : PCA or PLS-DA to identify critical functional groups driving activity .

Basic Question: What feasibility criteria should guide this compound research in natural product chemistry?

Methodological Answer:

  • Resource Availability : Assess compound scarcity (e.g., isolation yield from Aconitum species) and synthetic accessibility .
  • Ethical Compliance : Follow Nagoya Protocol for plant material sourcing and IACUC guidelines for animal studies .

Advanced Question: How can multi-disciplinary approaches enhance translational research on this compound?

Methodological Answer:

  • Collaborative Networks : Partner with pharmacologists for ADME studies, computational chemists for target prediction, and clinicians for preclinical validation .
  • Grant Proposals : Align projects with NIH/NIEHS priorities (e.g., neurotoxicity mitigation or natural product drug discovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.